1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one
Overview
Description
1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one is an organic compound with a complex structure that includes an aniline group, a nitrophenyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one typically involves the reaction of aniline with 4-nitrobenzaldehyde and acetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the aniline and phenyl groups can facilitate binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-anilino-1-(2-nitrophenyl)-2-propen-1-one
- 3-anilino-1-(3-nitrophenyl)-2-propen-1-one
- 3-anilino-1-(4-nitrophenyl)-2-propen-1-one
Uniqueness
1-(4-Nitrophenyl)-3-phenyl-3-(phenylamino)propan-1-one is unique due to its specific substitution pattern and the presence of both aniline and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-anilino-1-(4-nitrophenyl)-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(17-11-13-19(14-12-17)23(25)26)15-20(16-7-3-1-4-8-16)22-18-9-5-2-6-10-18/h1-14,20,22H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJDCYEPKGWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388000 | |
Record name | STK007075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857-90-9 | |
Record name | STK007075 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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